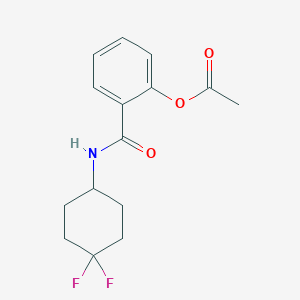

![molecular formula C20H21FN2O2 B3018086 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide CAS No. 941991-56-6](/img/structure/B3018086.png)

2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

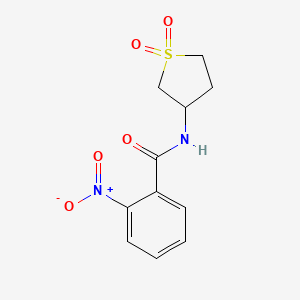

The compound "2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are known for their biological activities and are often explored for their potential as pharmaceuticals. The presence of a fluorine atom can significantly alter the biological activity and physical properties of such compounds.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related fluorinated benzoxazines and benzoxazepin-5-ones involves a nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides with oxygen nucleophiles . Similarly, the synthesis of fluorinated benzamide neuroleptics includes a nucleophilic substitution reaction starting from a dimethoxyphenyl-propanol precursor . These methods highlight the intricate chemistry involved in introducing fluorine atoms into benzamide structures.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and one or more fluorine atoms. The specific placement of the fluorine atom(s) can have a significant impact on the molecule's reactivity and interaction with biological targets. The structure of the compound includes a dihydroquinolinyl group, which is a bicyclic system that can influence the compound's binding affinity and selectivity.

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing fluorine-18 into benzamide derivatives for radiolabeling purposes . The presence of fluorine can also affect the electrophilic and nucleophilic properties of the compound, potentially leading to unique reactivity patterns that can be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The introduction of fluorine into benzamide derivatives can significantly alter their physical and chemical properties. Fluorine atoms are highly electronegative, which can increase the lipophilicity of the molecule and affect its pharmacokinetic properties. The physical properties such as melting point, boiling point, and solubility can also be influenced by the presence of fluorine. Chemical properties, including stability, reactivity, and acidity/basicity, are likewise impacted by fluorination .

Wissenschaftliche Forschungsanwendungen

Imaging and Diagnostic Applications

Positron Emission Tomography (PET) Imaging of Tumors : A study explored the synthesis and evaluation of fluorine-containing benzamide analogs as potential ligands for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging sigma2 receptor status in solid tumors (Tu et al., 2007).

Synthetic Chemistry and Material Science

Synthesis of Fluorinated Heterocycles : Research on the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate led to the synthesis of various fluorinated heterocycles. These findings highlight the synthetic potential of these protocols in producing fluorinated compounds, which are significant in pharmaceutical and agrochemical industries (Wu et al., 2017).

Pharmacological and Biological Studies

Peripheral Benzodiazepine Receptors and Inflammatory Responses : A study examined the anti-inflammatory effects of peripheral benzodiazepine receptor ligands in mice induced with paw edema by carrageenan. The results demonstrated the in vivo anti-inflammatory properties of these ligands, suggesting a potential therapeutic application in inflammation-related conditions (Torres et al., 1999).

Antimicrobial Research

Novel Antibacterial Quinolones : The design of m-aminophenyl groups as N-1 substituents in quinolones resulted in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural and activity relationship indicated that the distorted orientation of the N-1 aromatic group due to steric repulsion significantly contributed to the antibacterial potency (Kuramoto et al., 2003).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as fluoroquinolones, target bacterial dna-gyrase .

Mode of Action

Fluoroquinolones, a class of compounds structurally similar to 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide, inhibit bacterial DNA-gyrase, which is essential for bacterial reproduction . This leads to a high level of antibacterial activity .

Biochemical Pathways

Fluoroquinolones, which are structurally similar, affect the dna replication pathway in bacteria by inhibiting dna-gyrase .

Pharmacokinetics

The compound has a predicted boiling point of 3002±250 °C and a predicted density of 1061±006 g/cm3 .

Result of Action

Fluoroquinolones, which are structurally similar, exhibit a high level of antibacterial activity due to their ability to inhibit bacterial dna-gyrase .

Action Environment

The compound’s predicted properties, such as its boiling point and density, suggest that it may be stable under a variety of conditions .

Eigenschaften

IUPAC Name |

2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-13(2)12-23-18-9-8-15(11-14(18)7-10-19(23)24)22-20(25)16-5-3-4-6-17(16)21/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEGJTQMDUZSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)